1-Phenyl-5-methyltetrazole
Description
Structure
3D Structure
Properties
CAS No. |
14213-16-2 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
5-methyl-1-phenyltetrazole |
InChI |
InChI=1S/C8H8N4/c1-7-9-10-11-12(7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
QYSASSWEUXOZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways
Contemporary Synthesis Strategies for 1-Phenyl-5-methyltetrazole (B14711209) Core
The construction of the this compound scaffold is primarily achieved through the formation of the tetrazole ring, followed by appropriate substitution, or by assembling the substituted ring in a single pot.
The most prevalent and versatile method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between a nitrile and an azide (B81097) source. acs.org This reaction is a cornerstone in the synthesis of 5-substituted-1H-tetrazoles. nih.gov For the synthesis of a precursor to this compound, specifically 5-phenyl-1H-tetrazole, the reaction involves benzonitrile (B105546) and an azide, typically sodium azide (NaN₃). youtube.com
The general scheme for this reaction is the addition of an azide anion to the carbon-nitrogen triple bond of the nitrile. This process can be carried out using various azide sources, including the potentially hazardous hydrazoic acid (HN₃), or safer alternatives like sodium azide in the presence of a proton source or a Lewis acid. youtube.com The reaction to form 5-phenyltetrazole from benzonitrile and sodium azide has been well-documented. youtube.com The subsequent step to obtain this compound involves the alkylation of the 5-phenyl-1H-tetrazole intermediate. This alkylation, typically with a methylating agent like methyl iodide, can lead to a mixture of two regioisomers: 1-methyl-5-phenyltetrazole (B3340059) and 2-methyl-5-phenyltetrazole. rsc.org The regioselectivity of this alkylation is a critical aspect of the synthesis. rsc.orgresearchgate.net
An alternative cycloaddition route would involve the reaction of phenyl azide with acetonitrile (B52724). The activation barriers for such cycloadditions are influenced by the electronic properties of the substituents on both the nitrile and the azide. acs.org
To enhance the rate and efficiency of the nitrile-azide cycloaddition, various catalytic systems have been developed. These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide. nih.gov Lewis acids are particularly effective in this role.
Several homogeneous and heterogeneous catalysts have been employed for the synthesis of 5-substituted tetrazoles. wikipedia.org For instance, zinc salts, such as zinc(II) chloride or zinc bromide, are effective catalysts for the reaction between nitriles and sodium azide in water or other solvents, offering a more environmentally friendly approach. mdpi.com Copper(II) and Cobalt(II) complexes have also been shown to catalyze the [3+2] cycloaddition of sodium azide to organonitriles, often under microwave irradiation to accelerate the reaction. wikipedia.org
Solid acid catalysts have also proven effective. Silica sulfuric acid (SSA) has been used as a recyclable, heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles in excellent yields. youtube.com Other porous materials, such as H-Y and Al-MCM-41 zeolites, have been utilized as catalysts under microwave conditions, with dimethylformamide (DMF) being an effective solvent. nih.gov A patented method also describes the use of acid atlapulgite or acidic ion exchange resins as recoverable catalysts for the synthesis of 5-phenyltetrazole. libretexts.org
| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |
| Zinc(II) salts | Various nitriles, NaN₃ | Water | Heat | Good to Excellent | nih.govmdpi.com |
| Cobalt(II) complex | Organonitriles, NaN₃ | - | Homogeneous | Good | wikipedia.org |
| Copper(II) complex | Nitriles, NaN₃ | NMP | Microwave | High | wikipedia.org |
| Silica Sulfuric Acid | Benzonitriles, NaN₃ | DMF | Reflux | Excellent | youtube.com |
| H-Y Zeolite | Benzonitrile, NaN₃ | DMF | Microwave | 95 | nih.gov |
| Al-MCM-41 | Benzonitrile, NaN₃ | DMF | Microwave | 78 | nih.gov |
| Acid Atlapulgite | Benzonitrile, NaN₃ | DMF | 110°C | High | libretexts.org |
Functionalization of the pre-formed tetrazole core is a key strategy for accessing derivatives like this compound. The most direct route is the N-alkylation of 5-phenyltetrazole. The reaction with methyl iodide, for example, can yield both this compound and its 2-methyl isomer. rsc.org The ratio of these products is influenced by factors such as the solvent, base, and the nature of the alkylating agent. rsc.org
Another functionalization pathway involves the modification of the tetrazole ring itself. For example, 5-methyltetrazole (B45412) can be oxidized to 1-hydroxy-5-methyltetrazole using reagents like Oxone®. mdpi.comyoutube.com This introduces a hydroxyl group at the N1 position, which can be a precursor for further derivatization.
C-H functionalization at the 5-position of a 1-substituted tetrazole is also possible. This typically requires deprotonation of the C5-H using a strong base, such as a Grignard reagent or an organolithium, to form a highly reactive intermediate. acs.orgnih.gov This intermediate can then react with various electrophiles. However, this method is more suited for introducing substituents other than a methyl group at the C5 position, starting from a 1-phenyltetrazole precursor.
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
The phenyl group of this compound can undergo electrophilic aromatic substitution. The tetrazolyl substituent's electronic nature dictates the reaction's regioselectivity and rate. Heterocyclic rings, like tetrazole, are generally electron-withdrawing due to the high electronegativity of the nitrogen atoms. This property deactivates the attached phenyl ring towards electrophilic attack compared to benzene. wikipedia.org
Electron-withdrawing groups are typically meta-directors. youtube.comorganicchemistrytutor.com This is because the deactivating effect is less pronounced at the meta position. The resonance structures of the arenium ion intermediate formed during electrophilic attack show that the positive charge is never placed on the carbon atom directly attached to the electron-withdrawing substituent in the case of meta attack. In contrast, for ortho and para attack, one resonance contributor places the positive charge adjacent to the deactivating group, which is highly unfavorable. youtube.comlibretexts.org Therefore, the 1-(5-methyltetrazolyl) group is expected to be a deactivating, meta-directing group.
Kinetic studies on the nitration of analogous phenyl-substituted heterocycles, such as phenylpyrazoles, have shown that these reactions can proceed through either the free base or the protonated conjugate acid, depending on the acidity of the medium. rsc.org Similar complexities could be expected in the electrophilic substitution of this compound.
The 5-methyl group on the tetrazole ring is generally considered to be of low reactivity. The tetrazole ring's electron-withdrawing nature can slightly acidify the protons of the adjacent methyl group, but strong bases are typically required for deprotonation.
Functionalization of a methyl group attached to a heterocyclic ring often proceeds via the formation of an anionic intermediate. For example, investigations into the alkylation of C4-methyl-substituted tetrazolo[1,5a]azepines involved lithiation with lithium diisopropylamide (LDA) to form a carbanion, which then reacted with electrophiles. nih.gov By analogy, it is conceivable that the 5-methyl group of this compound could be deprotonated with a sufficiently strong base to create a nucleophilic center for subsequent reactions, such as alkylation or aldol-type condensations. However, the stability of the resulting anion and potential side reactions involving the tetrazole ring itself would be significant considerations.
Direct oxidation of the 5-methyl group is also challenging. While oxidation of the tetrazole ring at the nitrogen atoms has been reported, mdpi.comyoutube.com selective oxidation of the C5-methyl group would likely require specific and potent oxidizing agents, and could be complicated by the stability of the tetrazole ring under such conditions. The use of 5-methyl-1H-tetrazole in the preparation of other compounds often involves reactions at the N-H position or displacement of the entire tetrazole moiety rather than direct functionalization of the methyl group. ontosight.ai
Oxidation and Reduction Pathways of the Tetrazole Heterocycle
The tetrazole ring is generally characterized by its considerable stability under both oxidative and reductive conditions, a trait attributed to its high ionization potential and low HOMO energy levels. researchgate.net However, targeted transformations can be achieved under specific laboratory conditions.
Oxidation: The oxidation of the tetrazole ring system, particularly N-oxidation, can be accomplished using powerful oxidizing agents. For instance, the oxidation of the closely related 5-methyltetrazole has been successfully carried out using Oxone® (potassium peroxymonosulfate) in an aqueous medium. This reaction yields the corresponding 1-hydroxy-5-methyltetrazole. mdpi.comnih.gov A critical factor in this transformation is maintaining a neutral to slightly alkaline pH (7-8), often with a phosphate (B84403) buffer, as the reaction shows no conversion under unbuffered conditions. mdpi.comnih.gov The process typically requires a significant excess of the oxidizing agent and can take several days to reach maximum yield. mdpi.comnih.gov The oxidation of 5-methyltetrazole notably produces a mixture of regioisomers, 1-hydroxy-5-methyltetrazole and 2-hydroxy-5-methyltetrazole, with the former being the major product. mdpi.comnih.gov
| Substrate | Oxidizing Agent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 5-Methyltetrazole | Oxone® (potassium peroxymonosulfate) | Water, 40°C, pH 7-8 (phosphate buffer) | 1-Hydroxy-5-methyltetrazole | mdpi.comnih.gov |
Reduction: Direct catalytic reduction of the tetrazole heterocycle is challenging due to its aromatic character and inherent stability. researchgate.net However, electrochemical methods have proven effective for the reduction of similar nitrogen-rich heterocycles, such as nitrotriazoles. In aqueous media, the electrochemical reduction of nitrotriazoles leads to the formation of novel azo and azoxy compounds. rsc.org This suggests that electrochemical approaches could potentially be employed to reduce the tetrazole ring or its substituents, offering a green synthetic route to new derivatives. For example, the electrochemical C-H tetrazolation of alkyl arenes involves oxidative steps to generate a carbocation intermediate, which then reacts to form the tetrazole ring. nih.gov
Organometallic Reactions: Generation and Reactivity of Tetrazolyllithium Intermediates
Organometallic intermediates, particularly tetrazolyllithium species, are powerful tools for creating new carbon-carbon bonds at the tetrazole core. The generation of these intermediates typically involves the deprotonation of a C-H bond using a strong organolithium base.
For this compound, the most acidic proton is on the methyl group, influenced by the electron-withdrawing nature of the tetrazole ring. By analogy with closely related heterocyclic systems, its reactivity can be predicted. For example, the lithiation of 5-methyl-1-phenyl-1,2,4-triazole with n-butyllithium occurs exclusively at the C-5 methyl group to form a lateral lithiated species. clockss.org This intermediate can then be trapped with various electrophiles, such as methyl iodide or carbon dioxide, to yield the corresponding ethyl or acetic acid derivatives. clockss.org
Similarly, studies on the lithiation of other 5-alkyltetrazoles confirm that deprotonation at the α-position of the alkyl group is feasible. nih.gov These reactions often require strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) and are typically performed at cryogenic temperatures (-78 °C) to ensure the stability of the lithiated intermediate. nih.gov The resulting tetrazolyllithium species can be effectively quenched with electrophiles like ketones (e.g., acetone, benzophenone) to produce tertiary alcohols. nih.gov
| Substrate | Base | Temperature | Electrophile | Product Type | Reference |
|---|---|---|---|---|---|
| N-trityl-5-propyltetrazole | s-BuLi | -78 °C | Acetone | Tertiary alcohol | nih.gov |
| 5-Methyl-1-phenyl-1,2,4-triazole | n-BuLi | Not specified | Methyl iodide | 5-Ethyl derivative | clockss.org |
| 5-Methyl-1-phenyl-1,2,4-triazole | n-BuLi | Not specified | Carbon dioxide | 5-Acetic acid derivative | clockss.org |
| Unprotected 5-alkyltetrazole | n-BuLi (2.3 equiv) | 0 °C | Benzophenone | Tertiary alcohol | nih.gov |
Ring Cleavage and Fragmentation Mechanisms
The tetrazole ring can undergo cleavage under various energetic conditions, including thermal, photochemical, and electron impact ionization in a mass spectrometer. The resulting fragmentation patterns are highly dependent on the nature and position of the substituents on the ring. nih.gov
Mass Spectrometric Fragmentation: Under electron impact mass spectrometry (EI-MS), substituted tetrazoles exhibit characteristic fragmentation pathways. A common and diagnostic fragmentation is the extrusion of a molecule of nitrogen (N₂), which corresponds to a loss of 28 mass units. researchgate.net This process is believed to proceed through the formation of a nitrilimine or a diazirine intermediate. Another frequent fragmentation pathway for 1-substituted tetrazoles is the loss of the substituent from the N1 position, followed by ring-opening. For C-substituted tetrazoles, the cleavage can also involve the loss of hydrazoic acid (HN₃), particularly in protonated molecules. The analysis of various 5-allyloxy-1-aryl-tetrazoles has shown that the fragmentation pathways are heavily influenced by the electronic effects of the substituents, leading to final species such as arylisocyanates and arylnitrenes. nih.gov
Thermal and Photochemical Cleavage: Thermal decomposition of substituted tetrazoles often proceeds via ring cleavage and the evolution of nitrogen gas. Studies on 2-methyl-5-phenyltetrazoles indicate a mechanism involving the reversible formation of an intermediate azidoazomethine, which then decomposes. researchgate.net Photochemical activation, typically with UV light, provides an alternative pathway for ring cleavage. The photoextrusion of molecular nitrogen is a common outcome, as observed in the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one. uc.pt This initial loss of N₂ can lead to highly reactive intermediates that undergo subsequent rearrangements to form new heterocyclic or open-chain products. researchgate.netuc.pt
| Condition | Compound Type | Primary Fragmentation Pathway | Observed Neutral Loss / Fragment | Reference |
|---|---|---|---|---|
| Electron Impact (MS) | General Tetrazoles | N₂ Extrusion | Loss of 28 amu (N₂) | researchgate.net |
| Electron Impact (MS) | Protonated C-substituted tetrazoles | Ring-opening | Loss of HN₃ | |
| Thermal | 1,5-Disubstituted Tetrazoles | Ring opening to azidoazomethine | N₂ evolution | researchgate.net |
| Photochemical (UV) | Substituted Tetrazol-5-ones | N₂ Photoextrusion | N₂ evolution | uc.pt |
| Photochemical (UV) | 5-Alkoxy-1-phenyl-tetrazoles | Ring fragmentation | Arylisocyanate, Arylnitrene | nih.govresearchgate.net |
Rearrangement Reactions (e.g., Chapman Isomerization in related derivatives)
While the classic Chapman rearrangement (the thermal conversion of an N-aryl imidate to a C-acyl diarylamine) is not directly applicable to the tetrazole ring system, analogous rearrangement reactions are well-documented for tetrazole derivatives. These transformations often involve acyl group migration and result in the formation of different heterocyclic structures.
A prominent example is the rearrangement of N-acyl-5-substituted tetrazoles into 1,3,4-oxadiazoles. nih.gov This reaction, sometimes referred to as the Huisgen reaction, can be initiated either thermally or photochemically. researchgate.net When a 5-substituted tetrazole is acylated, the resulting N-acyltetrazole is often unstable and readily rearranges, losing a molecule of nitrogen to form the more stable 5-membered 1,3,4-oxadiazole (B1194373) ring. nih.gov This transformation provides a powerful synthetic route from tetrazoles to oxadiazoles.
Another fundamental equilibrium in this area of chemistry is the azide-tetrazole isomerization. This process involves a reversible ring-chain tautomerism between an azido-substituted heterocycle and a fused tetrazole ring system. rsc.org For instance, an azido-azomethine can cyclize to form a tetrazole ring. researchgate.net The position of this equilibrium is influenced by factors such as solvent, temperature, and the electronic nature of the substituents. While this is a form of constitutional isomerism, it represents a significant rearrangement pathway in the chemistry of nitrogen-rich heterocycles. rsc.orgrsc.org
Photochemistry and Thermal Decomposition Pathways
UV-Induced Photochemical Transformations of Tetrazole Derivatives
Ultraviolet (UV) irradiation of tetrazole derivatives, including 1-phenyl-5-methyltetrazole (B14711209), initiates a cascade of photochemical reactions. These transformations are characterized by the absorption of light energy, leading to electronically excited states that are prone to bond cleavage and rearrangement.
Upon UV irradiation, this compound and its analogs undergo unimolecular decomposition. A primary and common photochemical process is the extrusion of molecular nitrogen (N₂). researchgate.net This event leads to the formation of various photoproducts, the nature of which can be influenced by factors such as the solvent and the presence of substituents. researchgate.netresearchgate.net For instance, studies on related tetrazole derivatives have shown that photolysis can yield a variety of products, including those resulting from ring cleavage and subsequent rearrangements. researchgate.netnih.gov In some cases, the photoproducts themselves are unstable and can undergo further secondary reactions. researchgate.net
The photochemistry of tetrazoles can be quite complex, with the potential for multiple competing photodegradation pathways. researchgate.net The specific products formed from the photolysis of this compound are a direct consequence of the subsequent reactions of the highly reactive intermediates generated after the initial photo-excitation.
The elimination of molecular nitrogen is a hallmark of tetrazole photochemistry. nih.gov This process can occur through different mechanistic pathways. Theoretical studies on similar tetrazole derivatives suggest that the photoextrusion of N₂ can be a concerted process. mdpi.comuc.pt This implies a simultaneous breaking of the necessary bonds within the tetrazole ring to release a stable dinitrogen molecule.
The initial step in the photochemistry of some tetrazoles involves the photoinduced cleavage of specific bonds within the tetrazole ring, such as the C5-N4 and N2-N3 bonds, which directly leads to the extrusion of N₂. researchgate.net This loss of nitrogen is a key step that propels the subsequent formation of various reactive species.
The photochemical decomposition of tetrazoles is a rich source of transient reactive intermediates. These short-lived species are crucial in determining the final product distribution. Key intermediates that have been identified or proposed in the photolysis of tetrazole derivatives include:
Nitrilimines: Following the extrusion of nitrogen, a primary intermediate formed is a nitrilimine. researchgate.net This 1,3-dipolar species is highly reactive and can undergo various subsequent reactions, including cycloadditions. researchgate.net The formation of nitrilimines from the photolysis of 1- and 5-aryltetrazoles has been documented. acs.org
Diazirenes: In some cases, the photo-elimination of molecular nitrogen can lead to the formation of a three-membered ring structure known as a diazirene. nih.govnih.gov For example, the photolysis of 5-ethoxy-1-phenyl-1H-tetrazole has been shown to produce 3-ethoxy-1-phenyl-1H-diazirene as a minor photoproduct. nih.govacs.org These cyclic isomers of diazo compounds are often unstable. nih.govislandscholar.ca
Nitrenes: Arylnitrenes are another class of reactive intermediates that can be generated from the photolysis of aryltetrazoles. acs.org Their formation can sometimes occur through the rearrangement of initially formed nitrilimines. acs.org Singlet nitrenes are highly reactive species that can participate in various reactions, including trapping by alkenes. nih.gov The generation of nitrenes is a common first step in the decomposition of organic azides, which can be formed from tetrazole ring cleavage. rsc.org
The characterization of these transient intermediates often requires specialized techniques such as matrix isolation spectroscopy, which allows for their stabilization and study at low temperatures. researchgate.netnih.gov
Thermochemical Reactivity and Controlled Decomposition
In contrast to the light-induced reactions, the thermal decomposition of this compound involves the input of heat energy to overcome the activation barrier for ring fragmentation.
Analysis of Decomposition Pathways and Products
The thermal decomposition of phenyl-substituted tetrazoles typically occurs at elevated temperatures, often in the range of 190–240 °C, and is an exothermic process. researchgate.net A primary outcome of the thermolysis of many tetrazole derivatives is the release of molecular nitrogen and the formation of isonitriles. researchgate.net
Kinetic studies on the thermal decomposition of substituted 2-methyl-5-phenyltetrazoles have revealed that the rate of decomposition is influenced by the nature of the substituent on the phenyl ring, as well as the solvent and temperature. researchgate.net The activation energies for the thermal decomposition of disubstituted tetrazoles have been found to range from 39 to 48 kcal/mol. researchgate.net For unsubstituted tetrazole, the effective activation energy for thermolysis has been calculated to be 36.2 kcal/mol, with the unimolecular elimination of N₂ being the dominant reaction. acs.org
| Decomposition Parameter | Value Range |
| Decomposition Temperature | 190–240 °C researchgate.net |
| Activation Energy | 39–48 kcal/mol researchgate.net |
| Activation Energy (unsubstituted tetrazole) | 36.2 kcal/mol acs.org |
Electrostatic Activation in Thermal Fragmentation Processes
While thermal reactions of tetrazoles generally require high temperatures, computational studies have shown that the activation barriers for their fragmentation can be significantly lowered through electrostatic activation. acs.organu.edu.aunih.gov By introducing non-conjugated charged functional groups to the tetrazole structure, the thermal fragmentation process can be facilitated. acs.orgnih.gov
For example, placing a positive charge on a substituent at the N-2 position of a tetrazole can dramatically reduce the fragmentation barrier. acs.organu.edu.aunih.gov This effect is attributed to the stabilization of the developing dipole in the transition state of the reaction. acs.orgnih.gov This principle of electrostatic activation has been shown to apply to a range of tetrazole derivatives, including 2-phenyl-5-methyltetrazoles. acs.organu.edu.aunih.gov This approach offers a potential method for controlling the decomposition of tetrazoles under milder thermal conditions.
Advanced Spectroscopic and Crystallographic Characterization
Comprehensive Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman, SERS)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), offers profound insights into the molecular structure of 1-Phenyl-5-methyltetrazole (B14711209) by probing its vibrational modes.
Detailed Band Assignments and Correlation with Molecular Geometry
The infrared and Raman spectra of this compound are characterized by vibrations originating from the phenyl group, the tetrazole ring, and the methyl substituent. While a complete, experimentally assigned spectrum for this compound is not extensively published, detailed assignments can be reliably inferred from studies on closely related analogs such as 1-phenyl-5-mercaptotetrazole and 5-ethoxy-1-phenyl-1H-tetrazole. epa.govepa.gov
The vibrational modes can be broadly categorized as follows:
Phenyl Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.gov The characteristic C=C stretching vibrations within the phenyl ring give rise to bands in the 1600–1400 cm⁻¹ range. nih.gov
Tetrazole Ring Vibrations: The tetrazole ring has characteristic stretching and bending modes. The C=N and N=N stretching vibrations are prominent in the 1500–1400 cm⁻¹ region. nih.gov
Methyl Group Vibrations: The methyl group exhibits symmetric and asymmetric C-H stretching vibrations typically found between 2900 and 3000 cm⁻¹.
Coupled Vibrations: Other bands in the fingerprint region (below 1500 cm⁻¹) correspond to various bending, scissoring, and torsional modes, often coupled between the different structural fragments of the molecule.
Surface-Enhanced Raman Spectroscopy (SERS) has been effectively used to study the adsorption behavior of related phenyltetrazole derivatives on metallic surfaces. For instance, in studies of 1-phenyl-5-mercaptotetrazole, SERS spectra indicated that the molecule chemisorbs onto a silver surface, with the orientation of the tetrazole and phenyl rings being nearly edge-on and inclined, respectively, relative to the metal surface. This demonstrates the utility of SERS in elucidating the interaction of such molecules with surfaces.
Table 1: Representative FT-IR and Raman Band Assignments for this compound (inferred from related compounds)
| Wavenumber (cm⁻¹) | Vibrational Mode | Ring |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Phenyl |
| 3000-2900 | Methyl C-H Stretch | Methyl |
| ~1600 | C=C Stretch | Phenyl |
| ~1497 | C=N Stretch | Tetrazole |
| ~1463 | C=C Stretch / C=N Stretch | Phenyl/Tetrazole |
| ~1320 | Asymmetric Ring Stretch | Tetrazole |
| 1300-1000 | In-plane C-H Bending | Phenyl |
| 760-650 | Out-of-plane C-H Bending | Phenyl |
Matrix Isolation Infrared Spectroscopy for Conformational and Photoproduct Analysis
Matrix isolation infrared spectroscopy is a powerful technique for studying individual molecules at low temperatures, which minimizes intermolecular interactions and allows for the trapping of unstable conformers or photoproducts. crystallography.netcrystallography.net Studies on analogous 1-phenyltetrazole derivatives, such as 5-ethoxy-1-phenyl-1H-tetrazole (5EPT) and 1-phenyl-4-allyl-tetrazolone, provide a clear picture of the expected conformational landscape and photochemical behavior of this compound. lookchem.comnih.gov
In the ground state, the primary conformational flexibility arises from the rotation around the C-N bond connecting the phenyl and tetrazole rings. For related molecules, the dihedral angle between the two rings is calculated to be around 30 degrees, representing the most stable conformation. nih.gov This non-planar arrangement is a result of balancing steric hindrance and electronic effects.
Upon in-situ UV irradiation (e.g., λ > 235 nm) in an inert matrix like argon, phenyltetrazole derivatives undergo unimolecular decomposition. nih.gov The primary photochemical pathways observed are:
Ring Cleavage: The tetrazole ring fragments, often leading to the formation of a phenylazide and a corresponding nitrile (in this case, acetonitrile (B52724) from the methyl group). The phenylazide can further decompose to produce highly reactive species. ugr.es
Nitrogen Extrusion: A common pathway involves the elimination of a molecule of nitrogen (N₂), leading to the formation of highly strained, anti-aromatic diazirene derivatives. ugr.es
These studies indicate that the photochemistry is intrinsic to the phenyltetrazole core, and similar photoproducts would be expected from the UV irradiation of matrix-isolated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
¹H NMR: The proton spectrum would show two main sets of signals:
A complex multiplet in the aromatic region (typically δ 7.4-8.2 ppm) corresponding to the five protons of the phenyl ring.
A sharp singlet in the upfield region (typically δ 2.4-2.6 ppm) corresponding to the three protons of the methyl group.
¹³C NMR: The carbon spectrum would display distinct signals for each unique carbon atom:
Signals for the phenyl ring carbons would appear in the δ 120-140 ppm range, with the carbon attached to the tetrazole ring appearing at the lower field end of this range.
The C5 carbon of the tetrazole ring would resonate at a significantly downfield position (e.g., ~165 ppm), characteristic of a carbon in a heteroaromatic system bonded to several nitrogen atoms.
The methyl carbon would give a signal in the upfield region (e.g., δ 10-15 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Phenyl-H | 7.4 - 8.2 (m) |
| ¹H | Methyl-H | ~2.5 (s) |
| ¹³C | Phenyl-C | 120 - 140 |
| ¹³C | Tetrazole-C5 | ~165 |
| ¹³C | Methyl-C | ~14 |
High-Resolution X-ray Crystallography for Solid-State Structural Determination
The definitive solid-state structure of this compound has been determined by high-resolution X-ray crystallography. The data for this compound are available in the Crystallography Open Database (COD).
Crystal System, Space Group, and Unit Cell Parameters
The crystallographic data for this compound are deposited under COD entries 7033259 and 7033260. Analysis of similar phenyltetrazole structures reveals common packing motifs and crystal systems. For instance, related compounds often crystallize in monoclinic or triclinic systems. ugr.es For example, 5-amino-1-phenyltetrazole crystallizes in the monoclinic space group P2₁/c.
Table 3: Crystallographic Data for a Representative Phenyltetrazole Derivative (5-amino-1-phenyltetrazole)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 11.619 |
| b (Å) | 7.342 |
| c (Å) | 18.124 |
| α (°) | 90 |
| β (°) | 92.202 |
| γ (°) | 90 |
| Volume (ų) | 1545 |
Data for 5-amino-1-phenyltetrazole, a structurally similar compound.
Precise Bond Lengths, Bond Angles, and Dihedral Angles
X-ray diffraction provides precise measurements of bond lengths, bond angles, and dihedral angles, confirming the molecular connectivity and conformation in the solid state. In related 1,5-disubstituted tetrazoles, the tetrazole ring itself is nearly planar. A key structural feature is the dihedral angle between the plane of the phenyl ring and the plane of the tetrazole ring. In many derivatives, this angle is non-zero, typically ranging from 30° to 60°, indicating a twisted conformation in the solid state to minimize steric repulsion. ugr.es The bond lengths within the tetrazole and phenyl rings are consistent with their aromatic character.
Table 4: Selected Bond Lengths and Angles for a Related Phenyltetrazole Derivative
| Parameter | Typical Value (Å or °) |
|---|---|
| C(phenyl)-N(tetrazole) Bond Length | ~1.43 Å |
| C(tetrazole)-N(tetrazole) Bond Lengths | 1.31 - 1.35 Å |
| N-N(tetrazole) Bond Lengths | 1.31 - 1.37 Å |
| C(tetrazole)-C(methyl) Bond Length | ~1.49 Å |
| Phenyl/Tetrazole Dihedral Angle | 30 - 60° |
Values are representative and based on published data for similar structures like 5-ethoxy-1-phenyl-1H-tetrazole and 1,1'-diphenyl-5,5'-dithiodi-tetrazole. epa.govugr.es
Intermolecular Interactions and Crystal Packing Motifs
The crystal structure of related compounds, like 1-hydroxy-5-methyltetrazole, shows that the tetrazole ring is nearly planar. mdpi.com For this compound, a key structural feature is the dihedral angle between the plane of the phenyl ring and the tetrazole ring. In similar structures, such as 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the phenyl ring is twisted out of the plane of the heterocyclic ring, with a dihedral angle of 34.95 (5)°. nih.gov A similar non-planar conformation is expected for this compound.
Intermolecular interactions are critical in defining the crystal lattice. For 1,5-disubstituted tetrazoles, π-π stacking interactions are a significant motif, particularly involving the aromatic phenyl groups. acs.org These interactions often result in a parallel-displaced stacking arrangement. acs.org In the crystal structure of complexes derived from 1-phenyl-1H-tetrazole-5-thiol, π-π interactions among neighboring phenyl rings help to organize the molecules into a 2D supramolecular layer. lookchem.com
In addition to stacking, weak hydrogen bonds of the C-H···N type are also anticipated to play a role in the crystal packing, connecting adjacent molecules and contributing to the stability of the three-dimensional network. nih.gov The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. acs.org The combination of these stacking and hydrogen bonding interactions results in a densely packed and stable crystalline solid.
Table 1: Representative Crystallographic Data for a Related Tetrazole Compound (1-hydroxy-5-methyltetrazole)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 9.6928(4) |
| b (Å) | 4.0112(2) |
| c (Å) | 11.4614(5) |
| Cell Volume (ų) | 445.62(3) |
| Density (g cm⁻³) | 1.465 |
Data sourced from a study on 1-hydroxy-5-methyltetrazole, a structurally related compound, to provide illustrative crystal parameters. mdpi.com
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Acidity/Protonation Studies
Electronic spectroscopy, specifically UV-Vis absorption, is a valuable tool for probing the electronic structure of this compound. The molecule contains two primary chromophores: the phenyl group and the tetrazole ring. The interaction between these systems gives rise to characteristic electronic transitions.
The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic systems. libretexts.org In a theoretical study on the similar compound 1-phenyl-4-allyl-tetrazol-5-one, the most intense absorption bands were attributed to S₀ → S₁ and S₀ → S₃ electronic transitions. mdpi.com For this compound, absorption bands are expected in the UV region, and the precise wavelength of maximum absorbance (λ_max) is influenced by the solvent environment. mdpi.com
UV-Vis spectroscopy is also highly effective for studying the acidity and protonation equilibria of tetrazole derivatives. While 1,5-disubstituted tetrazoles lack the acidic N-H proton found in 5-substituted-1H-tetrazoles, the nitrogen atoms in the ring are basic and can be protonated under acidic conditions. acs.orgorganic-chemistry.org The tetrazole moiety is known to act as a bioisostere for carboxylic acids, indicating its capacity to engage in proton exchange at physiological pH when an N-H bond is present. acs.orgwikipedia.org
Protonation of one of the ring nitrogens in this compound would alter the electronic distribution within the heterocyclic system. This change in electronic structure would, in turn, lead to a shift in the energy of the π → π* transitions. By monitoring the UV-Vis spectrum as a function of pH, one can observe these shifts (either hypsochromic or bathochromic) and determine the pKa value for the protonation equilibrium. The presence of a well-defined isosbestic point in such a titration indicates a clear equilibrium between the neutral and protonated species. researchgate.net
Table 2: Illustrative UV-Vis Absorption Data for a Phenyltetrazole Derivative
| Species | λ_max (nm) | Type of Transition |
|---|---|---|
| Neutral Phenyltetrazole | ~250-280 | π → π* |
| Protonated Phenyltetrazole | Shifted from neutral | π → π* |
This table provides expected values based on the known spectroscopic behavior of phenyl-containing heterocyclic systems. libretexts.orgmdpi.com The exact λ_max can vary with substitution and solvent.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations have become an indispensable tool for elucidating the molecular structure, energetics, and electronic properties of chemical compounds. For 1-Phenyl-5-methyltetrazole (B14711209), these computational methods provide insights that complement experimental data and help in understanding its fundamental characteristics.
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to predict the three-dimensional arrangement of atoms in a molecule and its potential energy surface. stackexchange.com Geometry optimization, a key process in these calculations, seeks to find the most stable structure corresponding to the lowest possible ground state energy. stackexchange.com
For tetrazole derivatives, DFT calculations, often using the B3LYP functional, have been successfully employed to determine optimized geometries. core.ac.uknih.gov For instance, in a study of 1-phenyltetrazole, the DFT(B3LYP)/6-31G* level of theory was used to optimize the molecular geometry. The calculations revealed that the minimum energy conformation is non-planar, with the phenyl and tetrazole rings twisted relative to each other. core.ac.uk This twisting is a common feature in phenyl-substituted tetrazoles and is influenced by the substituents on the rings. core.ac.uk The calculated geometrical parameters from these methods generally show good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. core.ac.uk
The process of geometry optimization involves an iterative procedure where the energy and its gradient with respect to atomic coordinates are calculated at each step. youtube.com This information is then used by an optimizer algorithm to propose a new set of coordinates that moves the structure towards an energy minimum. youtube.com Linear-scaling methods have been developed to make these calculations feasible for very large systems. rub.denih.gov
Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton, is a key consideration for many heterocyclic compounds, including tetrazoles. Computational studies are crucial for investigating the relative stabilities of different tautomers and isomers. researchgate.net
For substituted tetrazoles, different tautomeric forms can exist, and their relative energies can be calculated using quantum chemical methods. core.ac.uk The solvent can also play a significant role in the tautomeric equilibrium, and computational models can incorporate solvent effects to provide a more accurate picture. researchgate.net
Conformational analysis, which explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also a critical aspect of understanding the structure of this compound. DFT calculations have been used to investigate the conformational preferences of similar molecules, such as 5-ethoxy-1-phenyl-1H-tetrazole. nih.gov These calculations can identify multiple energy minima on the potential energy surface, corresponding to different stable conformers, and determine the energy barriers separating them. nih.gov For 1-phenyltetrazole, the calculated dihedral angle between the phenyl and tetrazole rings provides a quantitative measure of its non-planar conformation. core.ac.uk
Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules by analyzing the electron density in terms of localized bonds and lone pairs. chemrxiv.org It provides insights into charge distribution, hybridization, and intramolecular and intermolecular interactions.
NBO analysis can reveal the nature of bonding within the this compound molecule, including the interactions between the phenyl and tetrazole rings. It can quantify the delocalization of electron density and the strength of various electronic interactions, which are crucial for understanding the molecule's reactivity and properties. chemrxiv.org For example, in a study of a gold-tetrazole complex, NBO analysis was used to determine the natural charge density on each atom and to understand the bonding between the gold atom and the tetrazole ligand.
Theoretical Prediction and Simulation of Spectroscopic Data
Computational methods are not only used to predict molecular structures but also to simulate various types of spectra. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral features and to confirm the identity and structure of the compound.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. core.ac.ukcore.ac.uk
For 1-phenyltetrazole and its derivatives, the calculated vibrational spectra have shown good agreement with experimental spectra, allowing for a reliable assignment of the observed absorption bands. core.ac.uk To improve the accuracy of the calculated frequencies, a scaling factor is often applied to account for anharmonicity and other approximations in the theoretical model. core.ac.uk The calculated spectra can help to distinguish between different isomers and conformers, as their vibrational frequencies will differ. core.ac.uk
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Tetrazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3578.5 | - | Stretching of the N-H bond. |
| N-H In-plane Bend | 1498.2 | - | Bending of the N-H bond within the plane of the ring. |
| N=N Stretch | 1382.2 | - | Stretching of the double bond between two nitrogen atoms. |
| N-H Out-of-plane Rock | 516.1 | - | Rocking motion of the N-H bond out of the plane of the ring. |
Note: Data adapted from a study on 5-mercapto-1-methyltetrazole (B193830) and presented for illustrative purposes of the types of vibrational modes analyzed. core.ac.uk
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to simulate UV-Vis spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. mdpi.comuc.pt
The simulated UV-Vis spectrum can be compared with the experimental spectrum to identify the electronic transitions responsible for the observed absorption bands. mdpi.comresearchgate.net For example, in a study of 1-phenyl-4-allyl-tetrazol-5-one, TD-DFT calculations with different functionals were used to simulate the UV spectrum. mdpi.com The choice of functional can impact the accuracy of the calculated spectrum, and comparison with experimental data helps in selecting the most appropriate method. mdpi.comuc.pt The solvent environment can also influence the UV-Vis spectrum, and computational models can account for these effects. beilstein-journals.org
Coordination Chemistry of 1 Phenyl 5 Methyltetrazole Derivatives As Ligands
Design and Synthesis of Novel Metal Complexes and Coordination Polymers
The synthesis of metal complexes and coordination polymers involving 1-phenyl-5-methyltetrazole (B14711209) and its derivatives often employs solvothermal and hydrothermal methods. acs.org These techniques facilitate the in situ formation of tetrazole ligands and their subsequent coordination to metal ions. rsc.orgresearchgate.net For instance, the reaction of metal salts with organonitriles and sodium azide (B81097) can lead to the formation of tetrazole-based coordination complexes. researchgate.net The choice of metal ion, secondary ligands, and reaction conditions such as pH and temperature plays a crucial role in determining the final structure and dimensionality of the resulting framework. rsc.orgnih.gov
Researchers have successfully synthesized a variety of metal complexes, including those with cadmium, zinc, manganese, copper, and silver. acs.orgrsc.orgresearchgate.net For example, five new frameworks involving Cd(II), Zn(II), and Mn(II) were synthesized using in situ generated tetrazole ligands and various secondary ligands like 2,2′-bipyridine and 4,4′-bipyridine. rsc.org Another study reported the synthesis of two novel manganese(II) metal-organic frameworks using a bis-tetrazole ligand at slightly different temperatures, resulting in different network topologies. acs.org The synthesis of mercury(II) complexes with 1-phenyl-1H-tetrazole-5-thiol has also been demonstrated, leading to the formation of both mononuclear and dinuclear structures. researchgate.netlookchem.com
The table below summarizes some examples of synthesized metal complexes with tetrazole-based ligands, highlighting the diversity of metals and resulting framework dimensionalities.
| Metal Ion | Ligand(s) | Resulting Framework | Reference |
| Cd(II) | tza, 2,2'-bipy | 2D framework | rsc.org |
| Cd(II), Zn(II) | btm, 2,2'-bipy | 2D frameworks | rsc.org |
| Cd(II) | btm, 4,4'-bipy | 3D framework | rsc.org |
| Zn(II) | 5MT, INA | 3D interpenetrating network | rsc.org |
| Mn(II) | H2NDT | 3D MOF | acs.org |
| Cu(I/II), Ag(I) | Various tetrazolyl ligands | 2D and 3D coordination polymers | researchgate.net |
| Hg(II) | ptt, various diphosphines | Mononuclear and dinuclear complexes | researchgate.netlookchem.com |
| Co(II) | m-BDTH2 | 3D supramolecular structure | nih.gov |
Note: Table is not exhaustive and represents a selection of examples.
Diverse Coordination Modes and Denticity of Tetrazole Ligands
Tetrazole-based ligands are known for their remarkable coordination versatility, capable of exhibiting a wide range of coordination modes and denticity. nih.gov The tetrazole ring itself possesses four nitrogen atoms, all of which can potentially coordinate to metal centers. nih.gov This leads to a variety of binding modes, including monodentate, bidentate (bridging or chelating), and even tridentate or tetradentate coordination. acs.org
For instance, in some manganese(II) complexes, the tetrazole groups have been observed to adopt monodentate, 1,2-μ- and 2,3-μ-bridging bidentate, and 1,2,3-μ-bridging tridentate binding modes. acs.org The pyridyl-tetrazole ligands can exhibit up to six coordination modes, and the pyridyl group can further coordinate to additional metal ions, giving rise to a large number of possible MOF structures. nih.gov The coordination mode can be influenced by factors such as the reaction pH, which can activate or deactivate specific coordination sites on the ligand. nih.gov
Structural Analysis of Metal-Tetrazole Frameworks
These frameworks can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks. rsc.orgresearchgate.netrsc.org For example, a zinc complex with 5-methyl-tetrazole and isonicotinic acid was found to exhibit a 3D two-fold interpenetrating diamond-like network. rsc.org In another case, a cadmium complex with a tetrazole-based ligand formed a 3D framework constructed from 2D layers pillared by 4,4'-bipyridine, resulting in a pcu topology. rsc.org
The structural diversity is further exemplified by manganese(II) MOFs, where solvothermal reactions at different temperatures led to the formation of two distinct frameworks with different secondary building units (SBUs) and net topologies. acs.org One framework was constructed from a trinuclear SBU, while the other was based on a pentanuclear SBU. acs.org The packing of these frameworks can also lead to the formation of supramolecular architectures through interactions such as hydrogen bonding and π-π stacking. nih.govrsc.org
The table below provides examples of the structural features found in various metal-tetrazole frameworks.
| Compound | Metal Ion | Ligand | Structural Features | Reference |
| [Zn(5MT)(INA)]2·2H2O | Zn(II) | 5-methyl-tetrazole, isonicotinic acid | 3D two-fold interpenetrating diamond-like network | rsc.org |
| [MnII3O(HNDT)2(NDT)(DMF)3] | Mn(II) | 2,6-di(1H-tetrazol-5-yl)naphthalene | 3D MOF with a trinuclear SBU, acs net topology | acs.org |
| [MnII5O2(HNDT)2(NDT)2(DMF)8] | Mn(II) | 2,6-di(1H-tetrazol-5-yl)naphthalene | 3D MOF with a pentanuclear SBU, bcu net topology | acs.org |
| [Co(C8H6N8)2(H2O)2(CH3CN)2]Cl2 | Co(II) | 1,3-benzeneditetrazol-5-yl | 3D supramolecular assembly via hydrogen bonding and stacking interactions | nih.gov |
| [ZnL2(DMSO)] | Zn(II) | 1-phenyl-3-(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione | 2D network with sql topology | unimi.it |
Note: Table is not exhaustive and represents a selection of examples.
Exploration of Magnetic Properties and Other Physical Characteristics of Coordination Compounds
The magnetic properties of coordination compounds are primarily determined by the number of unpaired electrons in the d-orbitals of the metal ions. iitk.ac.infiveable.melibretexts.org Metal complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are repelled by it. iitk.ac.infiveable.melibretexts.org
In the context of this compound and its derivatives, the coordination of these ligands to transition metals can lead to complexes with interesting magnetic behaviors. For instance, some cobalt complexes have been shown to exhibit strong antiferromagnetic interactions between the metal centers. lookchem.com The magnetic properties can be influenced by the specific metal ion used, the coordination geometry, and the nature of the ligands. iitk.ac.in For example, the strength of the ligand field can determine whether a complex is high-spin or low-spin, which in turn affects the number of unpaired electrons and the magnetic moment. libretexts.orglibretexts.org
Besides magnetic properties, other physical characteristics such as thermal stability and luminescent properties are also of interest. rsc.org The thermal stability of these coordination compounds is an important factor for their potential applications, particularly in materials science. rsc.org Some cadmium and zinc-based tetrazole frameworks have been found to exhibit photoluminescence, suggesting potential applications in optical materials. rsc.org
Applications in Advanced Materials Science (e.g., Energetic Materials, Supramolecular Architectures)
Coordination compounds derived from this compound and related tetrazole ligands have shown significant promise in various areas of advanced materials science, particularly as energetic materials and in the construction of supramolecular architectures.
Energetic Materials: The high nitrogen content and endothermic heat of formation of the tetrazole ring make it an attractive component for energetic materials. researchgate.netnih.gov Coordination of tetrazole ligands to metal ions can be a strategy to create "energetic coordination compounds" (ECCs) with tailored properties. nih.govd-nb.info These materials can serve as primary explosives, which are sensitive to stimuli like heat, impact, or laser ignition, and are used to initiate secondary explosives. d-nb.inforesearchgate.net
For example, metal perchlorate (B79767) complexes with 1-amino-5-methyltetrazole have been synthesized and evaluated as potential lead-free primary explosives. d-nb.inforesearchgate.net These compounds demonstrated good thermal stabilities and sensitivities in the range of primary explosives. d-nb.info The performance of these energetic materials can be tuned by varying the metal center and the counter-anions. rsc.org The synthesis of energetic salts of 1-hydroxy-5-methyltetrazole has also been explored, with some compounds showing promising detonation velocities and pressures, making them potential candidates for insensitive high explosives. mdpi.comnih.govnih.gov
Supramolecular Architectures: The ability of tetrazole ligands to engage in various coordination modes and participate in non-covalent interactions like hydrogen bonding and π-π stacking makes them excellent building blocks for the construction of complex supramolecular architectures. nih.govunimi.it These architectures can range from discrete molecular assemblies to extended one-, two-, and three-dimensional networks. rsc.orgresearchgate.net
For example, a cobalt complex with a bis-tetrazole ligand self-assembled into a three-dimensional supramolecular structure through a combination of coordination bonds, hydrogen bonds, and stacking interactions. nih.gov Similarly, a zinc complex featuring a ligand with both β-diketone and tetrazolyl functionalities formed a 2D coordination polymer that could be exfoliated into a luminescent colloidal solution. unimi.it The design and synthesis of such supramolecular frameworks are of great interest for applications in areas such as catalysis, gas storage, and sensing.
Advanced Applications in Organic Synthesis and Chemical Transformations
1-Phenyl-5-methyltetrazole (B14711209) as a Versatile Synthetic Building Block and Reagent
This compound is a key starting material and reagent in a variety of organic syntheses. The tetrazole moiety, with its high nitrogen content and aromatic nature, imparts specific chemical properties that are leveraged in the construction of more complex molecular architectures. The presence of the phenyl group at the N1 position and the methyl group at the C5 position provides a scaffold that can be further functionalized, allowing for the introduction of diverse chemical entities.
The versatility of tetrazole derivatives, including this compound, is evident in their use as bioisosteres for carboxylic acids. beilstein-journals.org This substitution can enhance the pharmacological properties of a molecule. The synthesis of various tetrazole-based compounds often begins with foundational structures like this compound, which can be modified through reactions targeting the phenyl ring or the methyl group.
A common synthetic route to produce 5-substituted tetrazoles involves the [3+2] cycloaddition of organic nitriles with an azide (B81097), often catalyzed by a Lewis acid like zinc bromide. nih.gov This method provides an efficient pathway to the core tetrazole structure. For instance, the reaction of acetonitrile (B52724) with sodium azide can yield 5-methyltetrazole (B45412), which can then be arylated to form this compound. nih.govgoogle.com
Participation in Complex Organic Transformations
This compound and its derivatives are active participants in a range of complex organic transformations, including carbon-carbon bond formation and cycloaddition reactions. These reactions are fundamental to modern organic synthesis, enabling the construction of intricate molecular frameworks from simpler precursors.
Carbon-Carbon Bond Formation: The tetrazole ring can influence the reactivity of adjacent groups, facilitating carbon-carbon bond formation. For example, the methyl group at the C5 position can be deprotonated to form a nucleophile, which can then react with various electrophiles to create new carbon-carbon bonds.
Cycloaddition Reactions: Tetrazole-containing compounds have been shown to participate in cycloaddition reactions, which are powerful tools for the synthesis of cyclic and heterocyclic systems. For example, (1H-Tetrazol-5-yl)-allenes have been utilized in formal [3+2] cycloadditions with aziridines to produce tetrasubstituted pyrroles and 4-methylenepyrrolidines. researchgate.net This reactivity highlights the ability of the tetrazole moiety to act as a component in cycloaddition processes, leading to the formation of new five-membered rings. While this specific example involves a tetrazole with an allene (B1206475) substituent, the underlying principle of the tetrazole's participation in cycloadditions is a key aspect of its chemical utility.
The following table summarizes the types of complex organic transformations involving tetrazole derivatives:
| Transformation Type | Reactants | Products | Reference |
| [3+2] Cycloaddition | (1-Benzyl-1H-tetrazol-5-yl)-allenes and aziridines | Tetrasubstituted pyrroles or 4-methylenepyrrolidines | researchgate.net |
Role as a Catalyst or Precursor in Organic Reactions
While this compound itself is not typically a direct catalyst, the broader class of tetrazoles and their derivatives can serve as precursors to catalytic species or influence catalytic cycles. For instance, the synthesis of 5-substituted-1H-tetrazoles can be catalyzed by various materials, including porous solids like H-Y and Al-MCM-41 under microwave irradiation. researchgate.net
The synthesis of the core 5-methyltetrazole structure can be achieved using catalysts such as ammonium (B1175870) chloride, although this can lead to the formation of potentially hazardous byproducts. google.com More advanced and safer catalytic systems have been developed, such as using triethylamine (B128534) hydrochloride as a catalyst in the reaction of acetonitrile with an alkali azide. google.com The search for efficient and green catalysts for tetrazole synthesis is an active area of research. nih.gov For example, zinc Lewis acids have been employed to catalyze the cycloaddition of nitriles and sodium azide in water, offering a more environmentally friendly approach. nih.gov
Development of Novel Functional Molecules via Tetrazole Scaffolds
The tetrazole scaffold, as exemplified by this compound, is a critical building block in the development of novel functional molecules with applications in medicinal chemistry and materials science. beilstein-journals.org The ability of the tetrazole ring to act as a bioisosteric replacement for a carboxylic acid group is a significant driver in its use in drug design. beilstein-journals.org
Researchers are actively exploring the use of tetrazole aldehydes as building blocks in multicomponent reactions (MCRs) to create diverse and complex drug-like molecules. beilstein-journals.org This strategy allows for the efficient incorporation of the tetrazole moiety into larger molecular frameworks. The Passerini and Ugi reactions are examples of MCRs where novel tetrazole building blocks have been successfully employed. beilstein-journals.org
Furthermore, the derivatization of the this compound core can lead to compounds with specific functionalities. For example, the synthesis of 1-hydroxy-5-methyltetrazole and its subsequent conversion to energetic salts demonstrates the potential of the 5-methyltetrazole scaffold in the field of energetic materials. nih.govnih.gov
Q & A
Q. What experimental methods are recommended for determining the enthalpy of combustion of 1-phenyl-5-methyltetrazole?
The enthalpy of combustion for this compound can be determined using bomb calorimetry under controlled oxygen conditions. Key studies (e.g., Sullivan et al., Sullivan and Hunt, and Wood and Jones) have employed averaging techniques to reconcile discrepancies in experimental data. For instance, averaging values from multiple combustion trials minimizes errors caused by impurities or incomplete combustion . A detailed protocol should include calibration with benzoic acid, rigorous sample purification, and validation against reference compounds like carbazole .
Q. How can the synthesis of this compound be optimized for high yield and purity?
A validated method involves cycloaddition reactions between phenyl isocyanide and methyl azide, catalyzed by nano-TiCl₄·SiO₂. This heterogeneous catalyst enhances reaction efficiency by reducing side products (e.g., dimerization) and improving regioselectivity . Characterization via FT-IR (e.g., peaks at 1450–1600 cm⁻¹ for tetrazole ring vibrations) and ¹H NMR (e.g., singlet at δ 2.5 ppm for the methyl group) ensures purity . Alternative routes, such as using nitriles and sodium azide, may require pH adjustments (e.g., buffered acetic acid) to stabilize intermediates .
Q. What spectroscopic techniques are critical for confirming the tautomeric forms of this compound?
Both ¹H NMR and UV photoelectron spectroscopy (UPS) are essential. For example, the 2H-tautomer exhibits distinct NH proton signals in DMSO-d₆ (δ 10–12 ppm), while the 1H-tautomer shows downfield shifts due to aromatic ring conjugation . UPS can differentiate tautomers via vertical ionization energies (VIEs): the 2H-form displays VIEs at ~9.5 eV (outer valence) and ~16 eV (inner valence), whereas computational DFT models predict deviations <0.4 eV for the 1H-form .
Advanced Research Questions
Q. How do computational methods resolve contradictions between experimental and theoretical data for this compound’s electronic structure?
Discrepancies in core-electron binding energies (CEBEs) and VIEs arise from basis set limitations and electron correlation effects. Hybrid DFT functionals (e.g., B3LYP/cc-pVTZ) with relativistic corrections improve agreement with XPS and UPS data. For example, adjusting the assignment of the UV photoelectron spectrum’s inner-valence band (e.g., reclassifying σ vs. π contributions) reduces deviations from 0.4 eV to <0.1 eV for the 2H-tautomer . Validation against crystallographic data (e.g., bond lengths from XRD) further refines computational models .
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
Regioselective substitution at the tetrazole ring’s N-1 or N-2 positions depends on steric and electronic factors. For N-1 alkylation, bulky electrophiles (e.g., benzyl bromide) favor attack at the less hindered position, while electron-withdrawing substituents on the phenyl ring direct reactivity via resonance effects . Methodological optimization includes using phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/dichloromethane) to enhance reaction rates .
Q. How does the solid-state packing of this compound derivatives influence their physicochemical properties?
Crystal packing, analyzed via Hirshfeld surface calculations, reveals that π-π stacking between phenyl rings and hydrogen bonding (N–H···N) dictate thermal stability and solubility. For example, derivatives with flexible benzyl groups exhibit unpredictable packing motifs, impacting melting points by up to 30°C . Synchrotron XRD combined with DSC can correlate packing efficiency with decomposition pathways .
Methodological Contradictions and Resolution
Q. Why do discrepancies arise in reported combustion enthalpies, and how can they be standardized?
Variations stem from differences in sample purity (e.g., residual solvents) and calorimetric calibration. Studies by Sullivan et al. highlight the need for elemental analysis (C, H, N ≥99.5%) and replicate measurements under inert atmospheres . Consensus values should be derived from interlaboratory comparisons, as done for carbazole and indole .
Q. How can conflicting tautomer assignments in spectroscopic studies be resolved?
Combining temperature-dependent NMR (e.g., observing coalescence at elevated temperatures) with DFT-predicted chemical shifts distinguishes dynamic equilibria from static tautomers. For this compound, low-temperature ¹³C NMR can freeze tautomeric interconversion, revealing distinct carbonyl environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
